2-[3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide
Description
This compound features a 2-oxoimidazolidin-1-yl core substituted with a 2-methoxyphenyl group, linked via an acetamide bridge to a 2-methyl-1,3-benzothiazol-5-yl moiety.
Properties
IUPAC Name |
2-[3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c1-13-21-15-11-14(7-8-18(15)28-13)22-19(25)12-23-9-10-24(20(23)26)16-5-3-4-6-17(16)27-2/h3-8,11H,9-10,12H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYTTXESROSRDBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)CN3CCN(C3=O)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide typically involves multiple steps. One common approach is to start with the preparation of the imidazolidinone ring, followed by the introduction of the methoxyphenyl group and the benzothiazole moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with different functional groups.
Scientific Research Applications
2-[3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, including its ability to target specific molecular pathways involved in diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The compound’s structural uniqueness lies in the combination of 2-oxoimidazolidinone, 2-methoxyphenyl, and 2-methylbenzothiazole groups. Below is a comparison with key analogs:
Key Observations :
- The 2-oxoimidazolidinone group in the target compound is less common than benzimidazole or thiazolidinone cores in analogs .
- The 2-methylbenzothiazol-5-yl group differentiates it from trifluoromethylbenzothiazole (higher lipophilicity) or phenylthiazole (simpler aromaticity) .
- The 2-methoxyphenyl substituent may enhance bioavailability compared to halogenated or nitro-substituted aryl groups in analogs .
Physicochemical Properties
Available data for structurally related compounds reveal trends in solubility, melting points, and molecular weight:
Analysis :
- The target compound’s molecular weight (~420 g/mol) aligns with small-molecule drug candidates.
- The 2-methylbenzothiazole group may reduce solubility in polar solvents compared to triazole-containing analogs , but the acetamide bridge could improve it relative to thioacetamides .
Optimization Opportunities :
Biological Activity
The compound 2-[3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, chemical properties, and biological effects, particularly focusing on its antimicrobial and anti-inflammatory activities.
The synthesis of this compound typically involves the reaction of 2-methoxybenzaldehyde with glycine in the presence of a suitable catalyst, leading to the formation of the imidazolidinone ring. The reaction conditions often include solvents such as ethanol or methanol, with heating required to facilitate product formation. The molecular structure can be represented as follows:
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C17H18N4O3 |
| Molecular Weight | 326.35 g/mol |
| CAS Number | 1257553-33-5 |
The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. It is hypothesized that it may inhibit certain enzymes or modulate receptor activities, leading to various therapeutic effects. The imidazolidinone and benzothiazole moieties are particularly significant in this context, as they may enhance binding affinity to target proteins .
Antimicrobial Properties
Recent studies have indicated that compounds similar to This compound exhibit notable antimicrobial activity. For instance, derivatives containing the benzothiazole scaffold have been shown to possess inhibitory effects against various bacterial strains. In vitro assays demonstrated that these compounds could effectively inhibit the growth of both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been explored in several studies. It has been observed that related compounds can reduce inflammation markers in cell culture models. The mechanism may involve the inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation .
Study 1: CK-1δ Inhibition
A study focused on N-(benzothiazolyl)-2-phenylacetamides revealed their potential as inhibitors of casein kinase 1 delta (CK-1δ), which is implicated in neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS). The compounds were evaluated for their ability to prevent TDP-43 phosphorylation, a critical factor in ALS pathology. The most potent derivative exhibited an IC50 value of 0.85 μM, indicating strong inhibitory activity .
Study 2: Anticancer Evaluation
In another investigation, thiazole-based compounds were synthesized and evaluated for anticancer activity. The results indicated that modifications to the benzothiazole moiety significantly influenced biological activity against cancer cell lines. This suggests that similar structural modifications could enhance the efficacy of This compound against cancer targets .
Q & A
Q. What are the key structural features of the compound that influence its biological activity, and how can these be validated experimentally?
The compound’s biological activity is influenced by its imidazolidinone and benzothiazole moieties. The 2-methoxyphenyl group may enhance lipophilicity and binding affinity, while the benzothiazole core is associated with interactions with biological targets like enzymes or receptors. Validation involves:
- X-ray crystallography to confirm spatial arrangement and hydrogen-bonding patterns (e.g., dimer formation via N–H⋯N interactions, as seen in structurally similar compounds) .
- Docking studies to predict binding modes with target proteins, leveraging analogs like those in , where triazole-thiazole derivatives showed defined binding poses .
Q. What are the standard synthetic routes for this compound, and what critical parameters must be controlled during synthesis?
Synthesis typically involves multi-step reactions:
- Step 1 : Formation of the imidazolidinone core via cyclization of urea derivatives or via condensation reactions (e.g., using DMF as a solvent with potassium carbonate, as in ) .
- Step 2 : Acetamide linkage via nucleophilic substitution or coupling reagents (e.g., chloroacetyl chloride). Critical parameters include:
- Reaction temperature : Reflux conditions (e.g., 6 hours in CHCl3 for analogous compounds) to ensure complete conversion .
- Purification : Recrystallization from ethanol or DMF/acetic acid mixtures to achieve >95% purity, monitored by TLC (Rf values) and NMR .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?
- 1H/13C NMR : Identify protons adjacent to electron-withdrawing groups (e.g., acetamide carbonyls) and aromatic protons in benzothiazole/imidazolidinone rings. For example, methoxy groups resonate at δ ~3.7–3.8 ppm .
- IR spectroscopy : Confirm carbonyl stretches (1668–1680 cm⁻¹ for imidazolidinone C=O) and N–H bends (3178 cm⁻¹) .
- Mass spectrometry : Validate molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns specific to the benzothiazole moiety .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound using statistical experimental design methods?
- Factorial design : Screen variables like solvent polarity (DMF vs. ethanol), catalyst loading (e.g., imidazole derivatives), and reaction time. For example, highlights the use of Taguchi methods to minimize trial-and-error approaches .
- Response surface methodology (RSM) : Optimize parameters such as temperature (e.g., 60–100°C) and molar ratios (e.g., 1:1.5 substrate:reagent) to maximize yield. Analogous workflows in achieved yields >70% through controlled stoichiometry .
Q. How can contradictory results between computational predictions and experimental data regarding the compound’s reactivity be resolved?
- Hybrid computational-experimental workflows : Use quantum chemical calculations (e.g., DFT) to predict reaction pathways, then validate with kinetic studies. emphasizes iterative feedback between computation and experiment, such as adjusting transition-state models based on HPLC purity data .
- In situ spectroscopy : Monitor intermediates via FTIR or Raman during synthesis to reconcile discrepancies between predicted and observed reaction mechanisms .
Q. What strategies are recommended for analyzing the intermolecular interactions of this compound in crystal structures and their implications on drug design?
- Hirshfeld surface analysis : Quantify interactions like C–H⋯O and π-π stacking, which stabilize crystal packing (e.g., S⋯S interactions at 3.62 Å in ) .
- Solvent accessibility modeling : Assess how crystal lattice interactions (e.g., H-bonded dimers) influence solubility and bioavailability. Modifications to the methoxyphenyl group could disrupt dimerization, enhancing dissolution .
Q. How should researchers approach the design of derivatives to explore structure-activity relationships (SAR) while ensuring synthetic feasibility?
- Scaffold diversification : Introduce substituents at the benzothiazole 5-position (e.g., halogens, methyl groups) or modify the imidazolidinone’s methoxy group (e.g., ethoxy, nitro). demonstrates this with triazole-thiazole analogs .
- Parallel synthesis : Use automated platforms to generate libraries of derivatives, as seen in , where benzimidazole-acetamide hybrids were synthesized with varied aryl groups .
- Computational prioritization : Apply molecular docking to rank derivatives by predicted binding affinity before synthesis, reducing resource expenditure .
Data Contradiction Analysis
Q. How should conflicting spectroscopic data (e.g., NMR vs. IR) be addressed during characterization?
- Cross-validation : Reconcile NMR integration ratios (e.g., methoxy protons) with IR functional group data. If discrepancies persist, use high-resolution mass spectrometry (HRMS) to confirm molecular composition .
- Dynamic effects : Consider tautomerism or solvatomorphism, which may alter spectral profiles. For example, imidazolidinone rings can exhibit keto-enol tautomerism, affecting carbonyl IR stretches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
